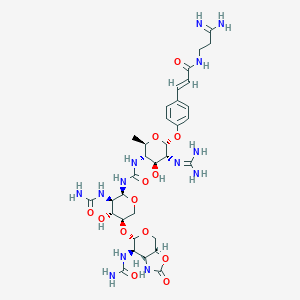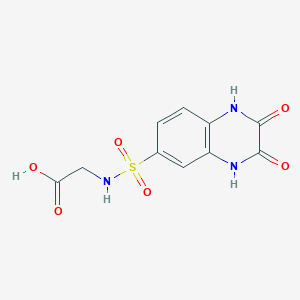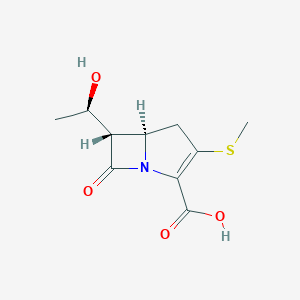
2-Methylthiocarbapenem
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antibiotics are essential for treating bacterial infections. However, the emergence of antibiotic-resistant bacteria has become a significant public health concern. Therefore, there is a need for new and effective antibiotics to combat bacterial infections. 2-Methylthiocarbapenem is a promising antibiotic that has shown potential in scientific research.
Mecanismo De Acción
2-Methylthiocarbapenem works by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are enzymes responsible for cross-linking peptidoglycan strands in the bacterial cell wall. This inhibition leads to the disruption of bacterial cell wall synthesis, causing bacterial cell death.
Efectos Bioquímicos Y Fisiológicos
2-Methylthiocarbapenem has been shown to have a broad spectrum of activity against gram-positive and gram-negative bacteria. It has been found to be effective against methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL)-producing bacteria. Additionally, it has been shown to have low toxicity in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methylthiocarbapenem has several advantages for lab experiments. It has a broad spectrum of activity, making it useful for studying different types of bacteria. Additionally, it has low toxicity, making it safe for use in animal studies. However, 2-Methylthiocarbapenem has some limitations. It is expensive to synthesize, which may limit its use in large-scale experiments. Additionally, it has a short half-life, which may limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on 2-Methylthiocarbapenem. One direction is to investigate its potential for treating antibiotic-resistant bacterial infections. Additionally, research could focus on optimizing the synthesis method to reduce production costs. Furthermore, research could investigate the potential of combining 2-Methylthiocarbapenem with other antibiotics to enhance its effectiveness.
Conclusion
In conclusion, 2-Methylthiocarbapenem is a promising antibiotic that has shown potential in scientific research. It has a broad spectrum of activity, low toxicity, and inhibits bacterial cell wall synthesis. However, it has limitations, including high production costs and a short half-life. Future research could focus on optimizing the synthesis method, investigating its potential for treating antibiotic-resistant bacterial infections, and combining it with other antibiotics to enhance its effectiveness.
Métodos De Síntesis
2-Methylthiocarbapenem is a beta-lactam antibiotic that belongs to the carbapenem class. It is synthesized by reacting 2-mercaptobenzothiazole with imipenem. The reaction produces 2-Methylthiocarbapenem, which has a molecular weight of 317.4 g/mol.
Aplicaciones Científicas De Investigación
2-Methylthiocarbapenem has shown potential in scientific research. It has been used to study the mechanism of action of carbapenem antibiotics. Additionally, it has been used to investigate the role of bacterial cell wall synthesis in bacterial growth and division. Furthermore, 2-Methylthiocarbapenem has been used to study the resistance mechanisms of bacteria to carbapenem antibiotics.
Propiedades
Número CAS |
118243-53-1 |
|---|---|
Nombre del producto |
2-Methylthiocarbapenem |
Fórmula molecular |
C10H13NO4S |
Peso molecular |
243.28 g/mol |
Nombre IUPAC |
(5R,6S)-6-[(1R)-1-hydroxyethyl]-3-methylsulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C10H13NO4S/c1-4(12)7-5-3-6(16-2)8(10(14)15)11(5)9(7)13/h4-5,7,12H,3H2,1-2H3,(H,14,15)/t4-,5-,7-/m1/s1 |
Clave InChI |
SEQDLXJZYMZXPM-WYDQCIBASA-N |
SMILES isomérico |
C[C@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SC)O |
SMILES |
CC(C1C2CC(=C(N2C1=O)C(=O)O)SC)O |
SMILES canónico |
CC(C1C2CC(=C(N2C1=O)C(=O)O)SC)O |
Otros números CAS |
118243-53-1 |
Sinónimos |
2-methylthiocarbapenem |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



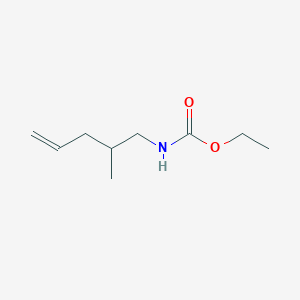
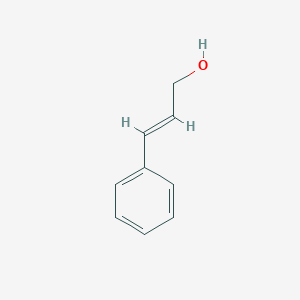
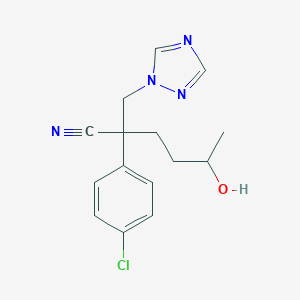
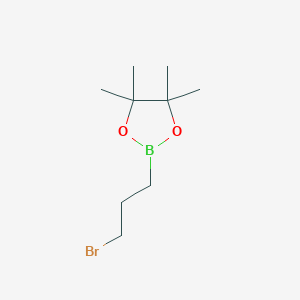
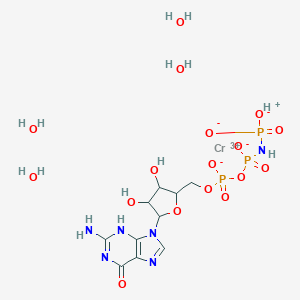
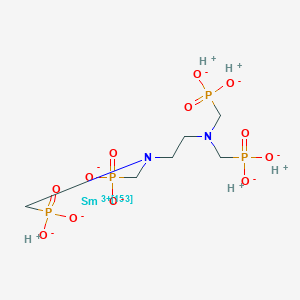
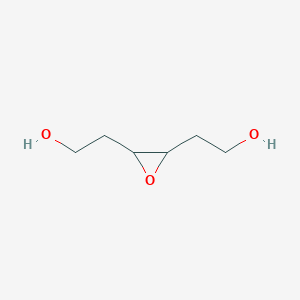

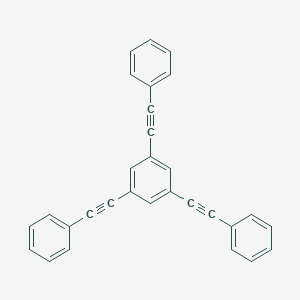
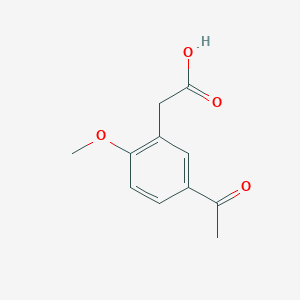
![(2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde](/img/structure/B53752.png)
![Ethyl 3-propan-2-ylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B53753.png)
